molecular formula C18H24N4OS B11560676 6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11560676
M. Wt: 344.5 g/mol
InChI Key: MLIITPZTLAZPET-UHFFFAOYSA-N
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Description

6-BUTYL-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound belonging to the class of bicyclic heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and butyl halides, which undergo cyclization and thiolation reactions under controlled conditions. Common reagents used in these reactions include strong bases like sodium hydride and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 6-BUTYL-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-BUTYL-1-(2,3-DIMETHYLPHENYL)-2-OXYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
  • 6-BUTYL-1-(2,3-DIMETHYLPHENYL)-2-SELANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 6-BUTYL-1-(2,3-DIMETHYLPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE lies in its sulfur-containing moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H24N4OS

Molecular Weight

344.5 g/mol

IUPAC Name

6-butyl-1-(2,3-dimethylphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C18H24N4OS/c1-4-5-9-21-10-14-16(19-11-21)22(18(24)20-17(14)23)15-8-6-7-12(2)13(15)3/h6-8,19H,4-5,9-11H2,1-3H3,(H,20,23,24)

InChI Key

MLIITPZTLAZPET-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=CC(=C3C)C

Origin of Product

United States

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